molecular formula C11H8Cl2N2O B068166 2-(2,4-Dichlorophenoxy)pyridin-3-amine CAS No. 175136-22-8

2-(2,4-Dichlorophenoxy)pyridin-3-amine

Cat. No. B068166
M. Wt: 255.1 g/mol
InChI Key: PDJZNBHGWZVWAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including structures similar to 2-(2,4-Dichlorophenoxy)pyridin-3-amine, often involves intricate organic reactions. For example, the synthesis of 2,3-Dihydro-4-pyridones from ester-tethered enaminones highlights the complexity and efficiency of creating pyridine scaffolds, which are essential for further functionalization to achieve targeted compounds (Stojanović, Baranac‐Stojanović, & Bugarski, 2020). Similarly, the creation of complex molecular structures from simple amines and activated alkynes demonstrates the adaptability of pyridine synthesis strategies.

Molecular Structure Analysis

The study of the molecular structure of pyridine derivatives, such as 2-(2,4-Dichlorophenoxy)pyridin-3-amine, is crucial for understanding their chemical behavior and reactivity. Techniques such as X-ray diffraction provide detailed insights into the arrangement of atoms within the molecule and the spatial geometry that influences its interaction with other compounds. For instance, the characterization of Co(III) complexes with pyridine ligands showcases the importance of molecular structure in determining the properties and potential applications of these compounds (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

Chemical Reactions and Properties

The chemical reactivity of 2-(2,4-Dichlorophenoxy)pyridin-3-amine is influenced by its functional groups, which participate in a variety of chemical reactions. For example, the interaction of molecular complexes with amines can lead to the formation of new compounds through processes such as desulfonylation and the creation of aminodinitrobutadienes, demonstrating the compound's versatility in synthetic chemistry (Efremova, Lapshina, Berkova, & Berestovitskaya, 2004).

Scientific Research Applications

Chemistry and Synthesis

Research into compounds similar to 2-(2,4-Dichlorophenoxy)pyridin-3-amine often focuses on their synthesis, chemical properties, and potential applications in creating new materials or as intermediates in the production of pharmaceuticals. For instance, the synthesis and study of heterocyclic compounds, including pyridine derivatives, have been extensively explored due to their significant role in medicinal chemistry and material science. These compounds are known for their versatility in forming metal complexes and catalyzing various chemical reactions (Li et al., 2019).

Environmental Science and Toxicology

The environmental impact and toxicological properties of chlorophenoxy derivatives, closely related to 2-(2,4-Dichlorophenoxy)pyridin-3-amine, have been a subject of scientific inquiry. Studies have been conducted on the eco-toxicological effects of such compounds, especially concerning their use as herbicides and their potential impact on aquatic ecosystems and human health. Notably, research has highlighted the need for understanding the environmental fate, accumulation, and the effects of low-level exposure to these compounds (Islam et al., 2017).

Potential Medicinal Applications

The structural motif of pyridine, as seen in 2-(2,4-Dichlorophenoxy)pyridin-3-amine, is commonly found in molecules with medicinal properties. Pyridine derivatives, for example, have been studied for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. These studies suggest the potential for compounds with similar structures to be developed as pharmaceutical agents or therapeutic leads (Abu-Taweel et al., 2022).

Analytical and Chemosensing Applications

Pyridine derivatives have also shown promise in chemosensing applications, where their ability to interact with various ions and molecules can be utilized in developing sensors for detecting specific chemical species in environmental, biological, or industrial samples. The versatility and efficacy of these compounds in analytical chemistry highlight the potential utility of similar compounds in diverse sensing technologies (Abu-Taweel et al., 2022).

Safety And Hazards

The safety information for “2-(2,4-Dichlorophenoxy)pyridin-3-amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-7-3-4-10(8(13)6-7)16-11-9(14)2-1-5-15-11/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJZNBHGWZVWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384245
Record name 2-(2,4-dichlorophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)pyridin-3-amine

CAS RN

175136-22-8
Record name 2-(2,4-dichlorophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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